molecular formula C9H9ClN4O2 B1522609 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1160748-14-0

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B1522609
CAS No.: 1160748-14-0
M. Wt: 240.64 g/mol
InChI Key: OWFGRVYJVALRJB-UHFFFAOYSA-N
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Description

2-Azido-N-(5-chloro-2-methoxyphenyl)acetamide is an N-arylacetamide derivative featuring an azide (-N₃) group and a substituted phenyl ring (5-chloro-2-methoxy). This compound belongs to a broader class of acetamides known for their versatility in medicinal chemistry and organic synthesis. The azide group enables participation in click chemistry (e.g., Huisgen 1,3-dipolar cycloaddition), making it a precursor for triazole-based pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(10)4-7(8)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGRVYJVALRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide

  • Reagents: 5-chloro-2-methoxyaniline (or substituted amine), chloroacetyl chloride, and a suitable solvent such as acetone.
  • Procedure: The substituted amine (5 mmol, 1 equiv.) is dissolved in acetone, and chloroacetyl chloride (5 mmol, 1 equiv.) is added dropwise at room temperature with stirring. The reaction is typically allowed to proceed for 30–40 minutes.
  • Workup: The reaction mixture is poured into crushed ice to precipitate the solid chloroacetamide intermediate. The solid is filtered, washed with water multiple times, and dried. This intermediate is used directly in the next step without further purification.

Conversion to this compound

  • Reagents: Chloroacetamide intermediate, sodium azide (NaN3), and a polar aprotic solvent such as dimethylformamide (DMF).
  • Procedure: The chloroacetamide (0.1 mmol, 1 equiv.) is dissolved in DMF, and sodium azide (0.3 mmol, 3 equiv.) is added. The mixture is stirred at room temperature for 24 hours.
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup: After completion, the reaction mixture is poured into crushed ice. The product is isolated by filtration and washed with water and hexane to remove impurities.
  • Yield: This step typically affords the azidoacetamide in good yield with high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Time Temperature Yield (%) Notes
Chloroacetamide formation 5-chloro-2-methoxyaniline, chloroacetyl chloride, acetone 30-40 min Room temperature High Dropwise addition of chloroacetyl chloride; ice quench
Azide substitution Sodium azide (3 equiv.), DMF 24 hours Room temperature Good Stirring at RT; TLC monitoring; aqueous workup
  • The use of DMF is critical to dissolve both the chloroacetamide and sodium azide and to facilitate nucleophilic substitution.
  • Room temperature conditions minimize side reactions and decomposition of the azido group.
  • Excess sodium azide ensures complete conversion of the chloro group to the azido functionality.

Characterization Data

Typical characterization of the azidoacetamide includes:

  • FT-IR Spectroscopy: Presence of the azido group is confirmed by a strong absorption band around 2100 cm⁻¹ corresponding to the -N=N=N- stretch.
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic protons and carbons of the 5-chloro-2-methoxyphenyl ring and the acetamide moiety.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
  • Elemental Analysis: Confirms the expected composition of carbon, hydrogen, nitrogen, chlorine, and oxygen.

Related Synthetic Approaches and Applications

  • The azidoacetamide intermediate is a key precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the synthesis of 1,2,3-triazole derivatives with potential pharmaceutical applications.
  • Variations of the method allow for the introduction of different substituents on the aromatic ring or modifications of the acetamide chain to tailor biological activity.
  • The mild reaction conditions and straightforward workup make this preparation method suitable for scale-up and combinatorial synthesis.

Summary Table of Preparation Methods

Stage Key Reagents Solvent Temperature Duration Product Yield Notes
Chloroacetamide formation 5-chloro-2-methoxyaniline, chloroacetyl chloride Acetone RT 30-40 min 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide High Ice quench, filtration, washing
Azide substitution Sodium azide (3 equiv.) DMF RT 24 h This compound Good TLC monitoring, aqueous workup

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.

    Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize methoxy groups.

Major Products

    Triazoles: Formed from the reaction of the azide group with alkynes.

    Amines: Resulting from the reduction of the azide group.

    Phenols: Produced by the oxidation of the methoxy group.

Mechanism of Action

The mechanism of action of 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide largely depends on its chemical reactivity. The azide group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Related Acetamides

Substituent Effects on Reactivity and Properties

The table below compares key structural and functional attributes of 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide with analogs:

Compound Name Substituents on Phenyl Ring Azide Position Key Applications/Findings References
This compound 5-Cl, 2-OCH₃ C-2 Potential intermediate for triazole-based drug candidates; enhanced electronic modulation due to Cl and OCH₃
2-Azido-N-(4-methylphenyl)acetamide 4-CH₃ C-2 Crystallographic studies reveal three independent molecules in asymmetric unit; van der Waals packing dominates
2-Azido-N-(4-fluorophenyl)acetamide 4-F C-2 Similar azide orientation but altered hydrogen bonding due to electronegative F
2-Azido-N-(3,4-dichlorophenyl)acetamide 3-Cl, 4-Cl C-2 Used in green synthesis of triazole derivatives with antibacterial activity
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide 5-Cl, 2-CH₃; 2-F on acetamide N/A Demonstrates substituent-driven bioactivity variations; no azide group
Key Observations:
  • Electron-Withdrawing vs.
  • Crystallinity : Unlike the 4-methylphenyl analog, which forms three independent molecules in its crystal lattice, the chloro-methoxy substitution may favor tighter packing due to hydrogen bonding with the methoxy oxygen .
  • Biological Relevance : Dichloro-substituted analogs (e.g., 3,4-dichlorophenyl) show enhanced antibacterial activity, suggesting that halogen positioning impacts bioactivity .

Theoretical and Experimental Data

  • Bond Angles and Distances : For 2-azido-N-(4-methylphenyl)acetamide, bond angles around the azide moiety (e.g., N-N-N ≈ 171.4°) and acetamide carbonyl (C=O ≈ 1.22 Å) are critical for reactivity . The chloro-methoxy analog may exhibit slight deviations due to steric and electronic effects.
  • HOMO-LUMO Analysis : Theoretical studies on chloro-substituted acetamides (e.g., N-chlorophenyl derivatives) suggest that electron-withdrawing groups lower LUMO energy, enhancing electrophilicity .

Medicinal Chemistry

  • Antibacterial Agents : Triazole-acetamide hybrids derived from azido precursors show potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Click Chemistry : The azide group in the target compound enables efficient synthesis of triazole-linked conjugates, useful in drug delivery systems .

Material Science

  • Crystallinity : Methoxy and chloro substituents improve crystal lattice stability, aiding in X-ray diffraction studies for structure-activity relationship (SAR) analysis .

Biological Activity

2-Azido-N-(5-chloro-2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C9H10ClN3O2C_9H_{10}ClN_3O_2. The presence of an azide group, along with the chloro and methoxy substituents on the phenyl ring, contributes to its unique reactivity and biological profile.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The azide group can undergo various reactions, including reduction to amines or cycloaddition reactions, which may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA and proteins. This can result in modulation of critical biological pathways, including apoptosis and cell proliferation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds, indicating that modifications to the phenyl ring can enhance activity against various pathogens. For instance, compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria.

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundS. aureus< 50 µM
Similar CompoundsE. coli20–40 µM

These results suggest that structural components such as the azide group and halogen substitutions are crucial for antimicrobial efficacy.

Anticancer Activity

Research has demonstrated that related azido compounds exhibit significant anticancer activity. For example, studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines through mechanisms such as DNA damage and apoptosis induction.

CompoundCancer Cell LineIC50 (µM)
This compoundHCT116 (Colorectal)15–30
Related CompoundsMCF-7 (Breast)< 10

The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with cellular targets, leading to increased cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of azido compounds. The following points summarize key findings:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro) increases binding affinity to target proteins.
  • Azide Group : The azide functionality can be transformed into more reactive species, enhancing biological interactions.
  • Methoxy Group : The methoxy substitution plays a role in modulating lipophilicity and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of azido derivatives against MRSA and found that modifications at the para position significantly improved antibacterial activity compared to standard antibiotics.
  • Anticancer Mechanisms : In vitro studies on HCT116 cells showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in apoptosis.

Q & A

Basic: What are the optimal synthetic routes for 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide, and how can reaction conditions be monitored for yield optimization?

The synthesis typically involves nucleophilic substitution of 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide with sodium azide (NaN₃). A refluxed toluene:water (8:2) system is commonly employed, with reaction progress tracked via TLC using hexane:ethyl acetate (9:1) as the mobile phase . Post-reaction, solvent removal under reduced pressure and crystallization (e.g., ethanol) yield the product. For optimization, variables include:

  • Reaction time : 5–7 hours (prolonged times may risk azide decomposition).
  • Stoichiometry : NaN₃ in excess (1.5 equivalents) to drive completion.
  • Temperature : Reflux conditions (≈110°C for toluene) ensure kinetic favorability.
    Monitoring via TLC ensures minimal byproduct formation. Yield improvements can be achieved by iterative adjustments to solvent polarity and catalyst screening (e.g., phase-transfer catalysts) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate successful synthesis?

Key techniques include:

  • IR Spectroscopy : Confirm azide (-N₃) stretch at ≈2100 cm⁻¹ and amide C=O at ≈1660 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Aromatic protons (5-chloro-2-methoxyphenyl): δ 6.8–7.5 ppm (multiplet).
    • Methoxy (-OCH₃): δ ~3.8 ppm (singlet).
    • Acetamide CH₂: δ ~4.0 ppm (singlet) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matching theoretical mass (e.g., calculated for C₉H₈ClN₅O₂: 265.03 g/mol).
  • X-ray Crystallography : Resolves molecular geometry, e.g., dihedral angles between aryl and acetamide planes (≈5–15° tilt observed in analogs) .

Advanced: How can X-ray crystallography and SHELX software elucidate the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX suite (e.g., SHELXL for refinement) provides:

  • Unit cell parameters : Monoclinic systems (e.g., P21/n) with dimensions a ≈5.0 Å, b ≈21.1 Å, c ≈9.3 Å, β ≈95° in analogs .
  • Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize crystal packing. For example, N2–H2A⋯O3 chains parallel to (10-1) planes .
  • Torsional angles : Azide group orientation (C–N₃–N₂–N₁ ≈72°) impacts reactivity in click chemistry . SHELXPRO interfaces with diffraction data (e.g., Bruker APEX-II) to refine thermal displacement parameters and occupancy factors .

Advanced: What strategies resolve contradictions in reported synthetic protocols for azido-acetamides, such as solvent systems and reaction times?

Discrepancies arise in solvent choice (toluene vs. ethanol/water) and reaction duration (5–24 hours). Resolution strategies:

  • Solvent screening : Polar aprotic solvents (DMF) may accelerate NaN₃ substitution but require post-reaction purification.
  • Kinetic studies : Time-course TLC or in-situ IR monitors azide formation. For example, ethanol/water at 80°C for 24 hours maximizes crystallinity in analogs , while toluene reduces side reactions .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict activation barriers to identify optimal conditions .

Basic: What preliminary assays evaluate the bioactivity of this compound, and which structural features suggest potential therapeutic applications?

Initial screens include:

  • Antimicrobial assays : Disk diffusion against Gram± bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Lipoxygenase/cyclooxygenase assays (IC₅₀ determination) via UV-Vis spectroscopy .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Structural predictors of activity:
  • Chlorophenyl group : Enhances lipophilicity and membrane penetration.
  • Azide moiety : Enables Huisgen cycloaddition for targeted prodrug synthesis .

Advanced: How does the electronic nature of substituents affect the stability and reactivity of this compound in click chemistry applications?

  • Electron-withdrawing groups (Cl, OCH₃) : Stabilize the azide via resonance, reducing unintended decomposition.
  • Steric effects : Ortho-methoxy group hinders azide rotation, favoring linear geometry for CuAAC (copper-catalyzed azide-alkyne cycloaddition).
  • Computational insights : HOMO-LUMO gaps (≈5 eV in analogs) correlate with reactivity; lower gaps favor faster cycloaddition . Reaction kinetics can be probed via stopped-flow spectroscopy with model alkynes (e.g., phenylacetylene) .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how can twinning or disorder be addressed?

  • Twinning : Common in monoclinic systems; resolved via CELL_NOW (Bruker) or TWINABS .
  • Disordered solvent/moieties : Apply SHELXL restraints (e.g., SIMU, DELU) to refine occupancy.
  • High-resolution data : Synchrotron radiation (λ ≈0.7 Å) improves anomalous scattering for azide-heavy atom phasing .

Basic: How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for publication?

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient).
  • Elemental analysis : %C, %H, %N within ±0.4% of theoretical values.
  • Melting point : Sharp range (≤2°C) indicates homogeneity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-azido-N-(5-chloro-2-methoxyphenyl)acetamide
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2-azido-N-(5-chloro-2-methoxyphenyl)acetamide

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